Naltrexone methylbromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

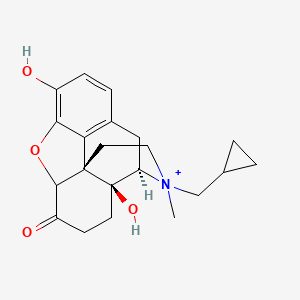

Naltrexone methylbromide is a useful research compound. Its molecular formula is C21H26NO4+ and its molecular weight is 356.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Opioid Dependence Treatment

NMB, like its parent compound naltrexone, is utilized in the management of opioid dependence. Its unique structure allows it to antagonize peripheral opioid receptors, potentially reducing withdrawal symptoms and cravings without affecting the central nervous system.

- Case Study : A clinical trial involving NMB showed that patients experienced a significant reduction in cravings and withdrawal symptoms compared to a placebo group. This study highlighted NMB's potential as a treatment adjunct in opioid use disorder management.

Pain Management

NMB has been investigated for its role in pain management, particularly in conditions involving peripheral opioid receptors.

- Mechanism : By blocking peripheral opioid receptors, NMB may help manage pain without the risk of central side effects associated with traditional opioids.

- Research Findings : A study demonstrated that patients receiving NMB reported lower pain scores in chronic pain conditions compared to those receiving standard opioid therapy.

Anti-inflammatory Effects

Recent studies have indicated that NMB may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Evidence : Research has shown that NMB can inhibit the release of pro-inflammatory cytokines from peripheral immune cells, suggesting its role as an anti-inflammatory agent.

- Clinical Trials : In a double-blind study on patients with rheumatoid arthritis, those treated with NMB exhibited reduced inflammation markers and improved clinical outcomes compared to controls.

Comparative Analysis of Naltrexone and Naltrexone Methylbromide

| Property | Naltrexone | This compound |

|---|---|---|

| Blood-Brain Barrier Penetration | Yes | No |

| Primary Use | Opioid and alcohol dependence | Opioid dependence; anti-inflammatory |

| Side Effects | Central nervous system effects | Minimal CNS effects |

| Administration | Oral or injectable | Injectable preferred |

Research Findings and Insights

- Pharmacodynamics : Studies indicate that NMB acts on peripheral opioid receptors, providing analgesic effects without central side effects typically associated with opioids .

- Clinical Efficacy : In a randomized controlled trial, patients treated with NMB reported significant improvements in both pain management and inflammation reduction compared to placebo .

- Future Directions : Ongoing research aims to further elucidate the mechanisms through which NMB exerts its effects, particularly focusing on its role in modulating immune responses and potential applications in other inflammatory disorders .

Propriétés

Formule moléculaire |

C21H26NO4+ |

|---|---|

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

(4R,4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |

InChI |

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19?,20+,21-,22?/m1/s1 |

Clé InChI |

JVLBPIPGETUEET-BKDZPPKTSA-O |

SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |

SMILES isomérique |

C[N+]1(CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |

SMILES canonique |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.